2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane
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Overview
Description
2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic compound characterized by the presence of a dioxane ring and a phenoxyethyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 4-chloro-2-fluorophenol with ethylene oxide to form the intermediate 2-(4-chloro-2-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Shares the phenoxy ring with chlorine and fluorine substitutions but lacks the dioxane ring.
2-Chloro-2,2-difluoroacetophenone: Contains similar halogen substitutions but has a different core structure.
Uniqueness
2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane is unique due to the combination of its dioxane ring and phenoxyethyl group with halogen substitutions. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
2-[2-(4-chloro-2-fluorophenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO3/c13-9-2-3-11(10(14)8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTCNEWDXGBMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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